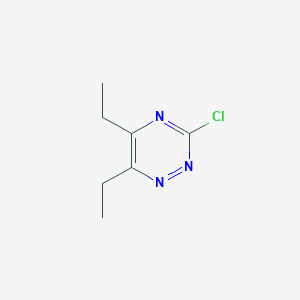

3-Chloro-5,6-diethyl-1,2,4-triazine

Overview

Description

“3-Chloro-5,6-diethyl-1,2,4-triazine” is a derivative of the 1,2,4-triazine family . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . This can be achieved through conventional methods or using microwave irradiation, which provides the desired products in less time, with good yield and higher purity .

Molecular Structure Analysis

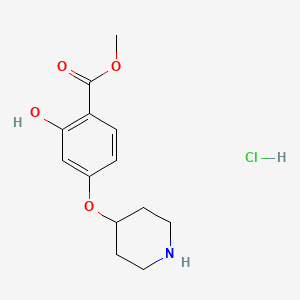

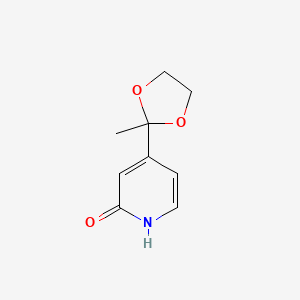

The molecular structure of “this compound” consists of a triazine ring with chlorine and ethyl groups attached . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For instance, the chloride ion in cyanuric chloride can be replaced with one equivalent of morpholine to give the corresponding products .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical reactivity of 3-Chloro-5,6-diethyl-1,2,4-triazine and its derivatives has been explored in various synthetic pathways, leading to the formation of novel compounds with potential applications in material science and pharmaceuticals. For instance, studies have demonstrated the transformation of certain 1,2,4-triazine derivatives through reactions with alkylmagnesium halides, leading to products that might have unique structural and functional properties (Mustafa, Mansour, & Zaher, 1970). Additionally, the interaction of 1,2,4-triazine compounds with nucleophiles has been shown to facilitate the selective formation of various amides and other nitrogen-containing heterocycles, offering pathways for synthesizing complex organic molecules (Sadchikova & Mokrushin, 2014).

Flame Retardant Applications

Research into triazine-based compounds has also extended into their application as flame retardants for textiles and polymers. A study on the thermal degradation process of triazine-phosphonate derivatives on cotton fabric aimed to understand their mechanism of action, which is crucial for developing effective fire-resistant materials (Nguyen et al., 2015).

Anticancer Activity

The potential anticancer properties of triazine derivatives have been a subject of interest in medicinal chemistry. Some compounds synthesized from 1,2,4-triazine precursors have been evaluated for their cytotoxic effects against various cancer cell lines, indicating the possibility of developing new therapeutic agents based on triazine structures (Badrey & Gomha, 2012).

Antimicrobial and Antifungal Properties

Moreover, 1,2,4-triazine derivatives have been investigated for their antimicrobial and antifungal activities, with some compounds showing promising results against bacterial and fungal strains. This suggests a potential application of triazine derivatives in developing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

While the specific mechanism of action for “3-Chloro-5,6-diethyl-1,2,4-triazine” is not mentioned in the search results, triazine derivatives are known to exhibit a variety of biological activities. These include antifungal, anti-HIV, anticancer, antiviral, antitumor, cardiotonic, analgesic, anti-protozoal activities, and more .

Future Directions

The future directions for “3-Chloro-5,6-diethyl-1,2,4-triazine” and similar compounds could involve further exploration of their biological activities and potential applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Properties

IUPAC Name |

3-chloro-5,6-diethyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGIVDGDVOWZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)

![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)

![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)